molecular formula C25H25N5O5 B2554968 benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-61-0

benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2554968
CAS No.: 877616-61-0
M. Wt: 475.505
InChI Key: VFLNROAZZVUOGI-UHFFFAOYSA-N
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Description

Benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C25H25N5O5 and its molecular weight is 475.505. The purity is usually 95%.
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Biological Activity

Benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

The compound belongs to a class of pyrimidine derivatives that have shown promise in various pharmacological applications. The synthesis typically involves multi-step reactions starting from simpler precursors such as substituted benzimidazoles and pyrimidines. Recent advancements in synthetic methodologies have allowed for the efficient construction of these complex structures while introducing various functional groups that enhance biological activity .

Antimicrobial Properties

Research indicates that derivatives of the pyrimido[2,1-f]purine family exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and other pathogenic strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines. Notably, it showed a higher suppression of DNA methylation compared to doxorubicin, a well-known chemotherapeutic agent. This suggests a potential mechanism where the compound may interfere with cancer cell proliferation by affecting epigenetic regulation .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. Results indicate that it can scavenge free radicals effectively, which is crucial for protecting cellular components from oxidative stress .

Enzyme Inhibition

The compound has been studied for its effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vitro assays revealed that certain derivatives exhibited significant inhibition of MAO activity, which could have implications for treating neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets such as RNA-dependent RNA polymerase (RdRp) and epidermal growth factor receptor (EGFR). These studies suggest that the compound may serve as a potential lead in drug development against viral infections and certain cancers .

4. Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on sarcoma 180 cells demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The results indicated a dose-dependent response with IC50 values comparable to established anticancer drugs .

Case Study 2: Antimicrobial Screening

In a comparative study against standard antibiotics, this compound was found to be effective against multidrug-resistant strains of bacteria. This highlights its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

5. Conclusion

This compound exhibits promising biological activities including antimicrobial and antitumor effects. Its multifaceted mechanisms of action make it a valuable candidate for further research in drug development. Continued exploration into its pharmacological properties and mechanisms will be essential for understanding its full therapeutic potential.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Staphylococcus aureus ,
AntitumorSignificant cytotoxicity on sarcoma 180 cells ,
AntioxidantEffective free radical scavenging
MAO InhibitionInhibits MAO activity significantly

Scientific Research Applications

Chemistry

Benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate serves multiple roles in chemical research:

  • Building Block : Utilized in the synthesis of more complex molecules.
  • Reagent : Acts as a reagent in various organic reactions due to its functional groups which can participate in nucleophilic substitutions and electrophilic additions.

Biology

In biological studies, this compound is investigated for its potential activities:

  • Biological Activity : Preliminary studies indicate potential interactions with enzymes and receptors that could lead to therapeutic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide synthesis and cellular proliferation.
  • Anticancer Properties : Similar compounds have shown promise as inhibitors of key enzymes related to cancer progression.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Therapeutic Potential : Research is ongoing to explore its anti-inflammatory and anticancer properties.
  • Drug Development : It could be a candidate for new drug formulations targeting specific diseases due to its unique structural features.

Industry

In industrial applications, the compound is relevant for:

  • Material Development : Used in the creation of new materials with unique properties.
  • Pharmaceuticals : Integral in the development of new drugs and agrochemicals.

Case Study 1: Anticancer Activity

A study conducted on similar purine derivatives indicated that compounds with structures akin to this compound exhibited significant anticancer activity by inducing apoptosis in tumor cells. The presence of the methoxyphenyl group was noted to enhance lipophilicity and improve binding affinity to biological targets.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that derivatives of this compound could potentially inhibit enzymes involved in critical pathways such as the KRAS signaling pathway. This inhibition could play a crucial role in cancer treatment strategies.

Properties

CAS No.

877616-61-0

Molecular Formula

C25H25N5O5

Molecular Weight

475.505

IUPAC Name

benzyl 2-[9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H25N5O5/c1-27-22-21(23(32)30(25(27)33)15-20(31)35-16-17-9-4-3-5-10-17)29-14-8-13-28(24(29)26-22)18-11-6-7-12-19(18)34-2/h3-7,9-12H,8,13-16H2,1-2H3

InChI Key

VFLNROAZZVUOGI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

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